5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of chloro, methoxy, and sulfonamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while nucleophilic substitution of the chloro groups can produce a variety of substituted derivatives .
Scientific Research Applications
5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxybenzenesulfonyl chloride
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide exhibits unique properties due to the presence of both piperazine and sulfonamide groups. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C20H25Cl2N3O6S2 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H25Cl2N3O6S2/c1-30-17-5-3-15(21)13-19(17)32(26,27)23-7-8-24-9-11-25(12-10-24)33(28,29)20-14-16(22)4-6-18(20)31-2/h3-6,13-14,23H,7-12H2,1-2H3 |
InChI Key |
HSHKMYMYZCPKJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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